Bienvenue dans la boutique en ligne BenchChem!

1-(3,4-dimethylphenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea

Medicinal Chemistry Urease Inhibition Structure‑Activity Relationship (SAR)

This indolyl urea features a unique 3,4-dimethylphenyl donor and secondary alcohol linker that distinguish it from common indoline analogs. The indole (vs. indoline) architecture alters planarity, H-bond geometry, and target engagement—critical for PAR-2 antagonist hit-to-lead programs and urease/ABCG2 selectivity studies. Procure as a ready-made SAR intermediate; specify HPLC purity ≥95% for reproducible head-to-head comparisons with the indoline congener (CAS 1705755-45-8).

Molecular Formula C20H23N3O2
Molecular Weight 337.423
CAS No. 2034256-58-9
Cat. No. B2911206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethylphenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea
CAS2034256-58-9
Molecular FormulaC20H23N3O2
Molecular Weight337.423
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O)C
InChIInChI=1S/C20H23N3O2/c1-13-4-6-17(10-14(13)2)22-20(25)21-12-19(24)16-5-7-18-15(11-16)8-9-23(18)3/h4-11,19,24H,12H2,1-3H3,(H2,21,22,25)
InChIKeyZMAJTYYAKCUIRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement‑Grade Snapshot of 1‑(3,4‑dimethylphenyl)‑3‑(2‑hydroxy‑2‑(1‑methyl‑1H‑indol‑5‑yl)ethyl)urea (CAS 2034256‑58‑9)


1‑(3,4‑dimethylphenyl)‑3‑(2‑hydroxy‑2‑(1‑methyl‑1H‑indol‑5‑yl)ethyl)urea (CAS 2034256‑58‑9) is a synthetic, 1,3‑disubstituted aryl‑indolyl urea that features a 3,4‑dimethylphenyl group on one urea nitrogen and a 2‑hydroxy‑2‑(1‑methyl‑1H‑indol‑5‑yl)ethyl substituent on the other [1]. The compound belongs to the phenylurea‑indole class, a family widely explored for enzyme inhibition and receptor modulation; however, this specific congener remains sparsely characterised in the primary literature, and its differentiation must currently be framed through structural comparison rather than through direct, quantitative biological head‑to‑head data.

Why a Standard Phenylurea Indole Cannot Substitute for CAS 2034256‑58‑9 in Structure‑Sensitive Workflows


Phenylurea indoles exhibit profound sensitivity to the nature of the indole‑side‑chain linker and the substitution pattern on the phenyl ring. The target compound’s combination of a 3,4‑dimethylphenyl donor and a secondary alcohol linker on the indole 5‑position distinguishes it from close analogs such as the corresponding indoline (CAS 1705755‑45‑8) or simpler indol‑3‑yl ureas. Even modest structural changes have been shown to shift target engagement—for instance, saturation of the indole 2‑3 bond (indoline vs. indole) alters planarity, π‑stacking capacity, and hydrogen‑bond geometry, leading to divergent enzyme‑inhibitory and receptor‑modulatory profiles [1][2]. Consequently, generic substitution with a “phenylurea indole” from a screening library risks obtaining activity data that are not transferable to this specific chemotype.

Quantitative Differentiation Inventory for CAS 2034256‑58‑9 – Current Gaps and Structural Proxies


Indole vs. Indoline Scaffold Architecture – A Critical Structural Distinction

No direct biological data for the target compound are available in the peer‑reviewed literature or in public bioactivity databases. The closest characterised analog is 1‑(3,4‑dimethylphenyl)‑3‑(2‑hydroxy‑2‑(1‑methylindolin‑5‑yl)ethyl)urea (CAS 1705755‑45‑8), which contains a saturated indoline ring instead of the aromatic indole present in the target. The indoline analog displays mixed‑type competitive urease inhibition with a Ki of 14 nM and an IC50 of 83 nM against Helicobacter pylori urease in cell‑free assays, while the intact‑cell IC50 is 360 nM [1]. Because the indole → indoline saturation alters ring planarity, electron density, and hydrogen‑bonding capability, the target indole congener is anticipated to possess a distinct, non‑interchangeable activity signature; however, no quantitative comparison can be made at present.

Medicinal Chemistry Urease Inhibition Structure‑Activity Relationship (SAR)

Phenylurea Indole Class ABCG2 Inhibition – A Potential Differentiation Axis

A series of phenylurea indole derivatives with extended π‑systems have been reported as potent ABCG2 inhibitors, with the most active compounds (e.g., 3c and 3f) reversing ABCG2‑mediated multidrug resistance at sub‑micromolar concentrations while showing no inhibition of ABCB1 [1]. Although the target compound was not included in this study, the shared phenylurea‑indole core suggests that the 3,4‑dimethylphenyl‑hydroxyethyl‑indole architecture may engage the ABCG2 drug‑binding site. Quantitative selectivity data (ABCG2 vs. ABCB1) for the target are unavailable, so this axis represents a hypothesis‑generating opportunity rather than a proven differentiator.

Multidrug Resistance ABCG2 Transporter Cancer Pharmacology

PAR‑2 Antagonist Potential Disclosed in Patent Literature

Patents assigned to KOWA COMPANY, LTD. describe (1,3‑disubstituted indolyl)‑urea derivatives as PAR‑2 antagonists, with the generic scope encompassing the target compound’s substitution pattern [1]. The patent exemplifies several analogs and provides general synthetic routes, indicating that the 3,4‑dimethylphenyl‑indol‑5‑yl‑ethanol urea scaffold was deliberately designed for PAR‑2 engagement. However, no specific IC50 or Ki values for the target compound are disclosed, nor are comparator data against standard PAR‑2 antagonists.

Protease‑Activated Receptor 2 (PAR‑2) Inflammation Patent SAR

Evidence‑Aligned Application Scenarios for CAS 2034256‑58‑9


Structure‑Based Probe Design for Urease vs. ABCG2 Selectivity

Given the structural proximity to the indoline urease inhibitor (Ki 14 nM) [1] and the class‑level ABCG2‑inhibitory potential [2], researchers designing bifunctional or selectivity‑profiling probes can use this compound as a key intermediate for SAR expansion. Its indole (vs. indoline) architecture offers altered planarity and H‑bonding geometry that may fine‑tune target preference. Procurement is most appropriate for laboratories equipped to perform primary biochemical profiling across both urease and ABC transporter assays.

Medicinal Chemistry Campaigns Targeting PAR‑2

Patents explicitly link the (1,3‑disubstituted indolyl)‑urea scaffold to PAR‑2 antagonism [3]. The target compound’s specific substitution pattern—3,4‑dimethylphenyl and hydroxyethyl‑indol‑5‑yl—places it within the claimed chemical space. Groups pursuing novel PAR‑2 antagonists for inflammatory or fibrotic diseases may source this compound as a starting point for hit‑to‑lead optimization, provided they perform confirmatory functional assays (e.g., calcium mobilisation or IP1 accumulation) alongside appropriate reference antagonists.

Chemical Biology Studies Requiring a 1‑Methyl‑1H‑Indol‑5‑yl Building Block

The compound furnishes a differentiated building block that integrates a 1‑methyl‑1H‑indol‑5‑yl group, a secondary alcohol, and a 3,4‑dimethylphenyl urea in a single entity [3]. This convergent intermediate can streamline the synthesis of focused libraries, particularly for groups that have already established structure‑activity trends with simpler indole‑ureas and now seek to explore the impact of a hydroxyethyl tether on solubility, permeability, or target residence time.

Negative Control or Orthogonal Chemotype in Urease Inhibitor Studies

Because the indoline analog is a validated low‑nanomolar urease inhibitor [1], the indole counterpart may serve as a structurally matched negative control or an orthogonal chemotype in mechanistic studies. When paired with the indoline comparator, researchers can isolate the contribution of indole aromaticity to enzyme inhibition kinetics. This application demands that procurement specifications include analytical certification (HPLC purity ≥95%) and batch‑to‑batch consistency for reliable comparative experiments.

Quote Request

Request a Quote for 1-(3,4-dimethylphenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.